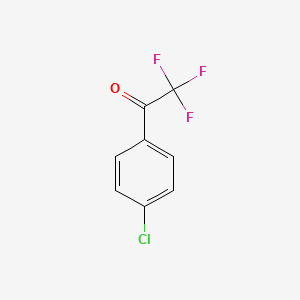

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-

説明

Molecular Structure Analysis

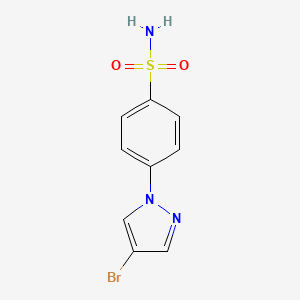

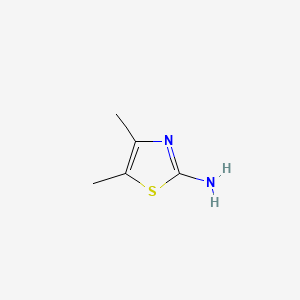

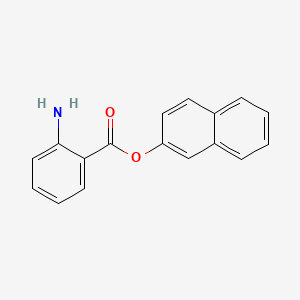

The molecule contains a total of 32 bonds; 20 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 carboxylic acid (aromatic), 1 secondary amide (aromatic), 1 hydroxyl group, and 1 Pyridine .Physical And Chemical Properties Analysis

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- is a white crystalline powder. It is slightly soluble in water and soluble in organic solvents. The molecular formula is C13H10N2O3 and the molecular weight is 242.23 g/mol.科学的研究の応用

Crystal Engineering and Solid-State Chemistry

Research on multi-component crystals involving substituted benzoic acids, including derivatives similar to "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-", has provided insights into hydrogen bonding and proton transfer mechanisms in the solid state. These studies challenge the traditional boundaries between co-crystal and organic salt formation, highlighting the influence of chemical and structural factors on hydrogen location between components. This has implications for understanding solid-state proton transfer and designing new materials with tailored properties (Seaton, Munshi, Williams, & Scowen, 2013).

Photophysical Properties and Coordination Chemistry

Lanthanide-based coordination polymers assembled from derivatives of benzoic acid exhibit unique photophysical properties. The study of these properties is crucial for developing new luminescent materials. These materials have potential applications in sensing, imaging, and light-emitting devices. The coordination compounds synthesized from these derivatives demonstrate significant luminescence efficiencies and excited state lifetimes, providing a basis for the exploration of functional luminescent materials (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Organic Synthesis and Materials Science

The synthesis and study of "Benzoic acid, 4-((3-pyridinylcarbonyl)amino)-" derivatives have led to the development of novel compounds with applications in materials science. For instance, derivatives bearing pyridyl and carboxyl anchoring groups have been investigated for their potential in solar cell applications. These molecules exhibit interesting adsorption properties on perovskite and TiO2 surfaces, which are crucial for improving the efficiency of solar cells (Zhang & Wang, 2018).

Corrosion Inhibition

Derivatives of benzoic acid, including those with pyrazole moieties, have been evaluated as corrosion inhibitors for mild steel in acidic media. These compounds exhibit good inhibition efficiency, which is crucial for protecting industrial materials against corrosion. The study of these derivatives provides valuable insights into the design of more effective corrosion inhibitors (El Hajjaji et al., 2018).

Safety And Hazards

Benzoic acid, a related compound, is known to cause skin irritation and serious eye damage . It can also cause damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled . It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

特性

IUPAC Name |

4-(pyridine-3-carbonylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c16-12(10-2-1-7-14-8-10)15-11-5-3-9(4-6-11)13(17)18/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFBUVHQVCTCKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206382 | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

CAS RN |

5768-40-1 | |

| Record name | 4-[(3-Pyridinylcarbonyl)amino]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5768-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005768401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-((3-pyridinylcarbonyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,6-Dioxabicyclo[3.1.0]hexane](/img/structure/B1293499.png)